Ibuprofen and pseudoephedrine
Description
Structure
2D Structure
Properties
CAS No. |
139076-73-6 |
|---|---|
Molecular Formula |
C23H33NO3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C10H15NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-8(11-2)10(12)9-6-4-3-5-7-9/h4-7,9-10H,8H2,1-3H3,(H,14,15);3-8,10-12H,1-2H3/t;8-,10+/m.0/s1 |
InChI Key |
OQGJIIKXRSCRNW-PXRPMCEGSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C(C1=CC=CC=C1)O)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Chemical Compounds
Sustainable and Environmentally Conscious Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to reduce environmental impact and enhance safety. This involves developing new synthetic routes that minimize waste, avoid hazardous substances, and improve energy efficiency. The production of widely used compounds like ibuprofen (B1674241) and pseudoephedrine has been a key focus for the application of these sustainable methodologies.
A primary goal of green chemistry is to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. scribd.com This has led to significant innovations in the synthesis of active pharmaceutical ingredients, moving away from traditional processes that rely on toxic and environmentally harmful reagents.
Ibuprofen
The classic industrial synthesis of ibuprofen, known as the Boots process, was a six-step procedure with a low atom economy of about 40%. scribd.comresearchgate.net This meant that a large proportion of the atoms from the starting materials ended up as waste rather than the final product. scribd.com A significant drawback of the Boots synthesis was its reliance on stoichiometric amounts of aluminum chloride (AlCl₃) as a catalyst for the Friedel-Crafts acylation step. prezi.com This catalyst could not be recovered and was converted into aluminum chloride hydrate, a waste product that required disposal in landfills. prezi.com The traditional route also utilized other hazardous reagents like hydrochloric acid and ammonia. researchgate.net
In response to these environmental shortcomings, the BHC Company (Boots-Hoechst-Celanese) developed a more sustainable three-step synthesis in the 1980s. prezi.com This "green" process dramatically improved the atom economy to 77% and minimized waste. researchgate.netslideserve.com A key innovation of the BHC process was the replacement of aluminum chloride with hydrogen fluoride (B91410) (HF) as the catalyst for the first step. researchgate.netprezi.com HF can be used in catalytic amounts and is recoverable and reusable, eliminating the large volume of solid waste associated with the Boots method. prezi.comccchwc.edu.hk The BHC process also features the use of Raney nickel, a catalyst that can be recycled and reused. ijsrch.com This streamlined approach not only reduces hazardous waste but also lowers energy consumption. ccchwc.edu.hk
Table 1: Comparison of Reagents in Ibuprofen Synthesis
| Feature | Boots "Brown" Synthesis | BHC "Green" Synthesis |
|---|---|---|
| Number of Steps | 6 | 3 |
| Atom Economy | ~40% | ~77% |
| Acylation Catalyst | Aluminum Chloride (AlCl₃) (Stoichiometric) | Hydrogen Fluoride (HF) (Catalytic) |
| Catalyst Fate | Disposed as hydrated waste | Recovered and reused |
| Key Waste Products | Aluminum chloride hydrate, various organic and inorganic by-products | Acetic acid (can be recovered) |
Pseudoephedrine
Traditional chemical syntheses of pseudoephedrine have often involved reagents that are hazardous and environmentally damaging. For instance, methods for creating chloro-intermediates in ephedrine (B3423809)/pseudoephedrine synthesis have used reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). mostwiedzy.pl These substances are highly reactive and pose significant handling risks and disposal challenges.
Modern synthetic strategies aim to circumvent these issues. A patented method developed in recent years avoids the use of highly polluting phosphorus trichloride and the hazardous, expensive element bromine. google.comnih.govgoogle.com This process starts with 2-chloropropionyl chloride and benzene, using a Lewis acid for a Friedel-Crafts reaction, followed by an amination reaction with methylamine (B109427) in an aprotic solvent. google.comgoogle.com This approach provides a safer and more environmentally friendly route to the key intermediate, 2-methylamino-1-phenyl-1-propanone, which is then reduced to yield pseudoephedrine.
Furthermore, biocatalysis and microbial transformation are emerging as powerful green alternatives. google.com These methods utilize enzymes or whole microorganisms to carry out specific reaction steps. For example, enzymes like ephedrine dehydrogenase (EDH) and pseudoephedrine dehydrogenase (PseDH) can specifically reduce 1-phenyl-1,2-propanedione (B147261) (PPD) to the desired precursor. nih.gov Biocatalytic processes operate under mild conditions (e.g., room temperature and neutral pH) in aqueous media, thereby avoiding harsh chemicals and organic solvents. researchgate.net
Table 2: Greener Reagent Strategies in Pseudoephedrine Synthesis
| Approach | Reagents Avoided | Greener Alternative(s) | Key Advantages |
|---|---|---|---|
| Improved Chemical Synthesis | Phosphorus trichloride, Bromine | Lewis acid catalyst (e.g., AlCl₃), 2-chloropropionyl chloride | Eliminates highly polluting and hazardous reagents, lower cost. google.comgoogle.com |
| Biocatalysis/Microbial Conversion | Harsh chemical oxidants/reductants, organic solvents | Enzymes (e.g., Dehydrogenases), Microorganisms (e.g., Morganella morganii) | High specificity, mild reaction conditions, environmentally benign (uses water as solvent), reduces waste. google.comresearchgate.net |
Integrating reaction and separation steps into a single, continuous process is a key strategy for process intensification. This approach can significantly reduce equipment size, energy consumption, and waste generation compared to traditional batch processing.
Ibuprofen
Continuous-flow synthesis has been successfully applied to the production of ibuprofen, drastically reducing reaction times and improving process control. ucl.ac.uk In these systems, reactants are pumped through a series of reactor coils where the reactions occur, followed by in-line purification steps. researchgate.net This integration eliminates the need for isolating intermediates, which saves time, energy, and resources. ucl.ac.uk
One advanced approach involves an integrated reaction and separation process using supported liquid membranes (SLMs) that contain ionic liquids. cetjournal.it This technique can be used for the enzymatic resolution of ibuprofen esters, where the synthesis reaction and the separation of the product occur simultaneously within the membrane system. Another example of an integrated system is a fully automated, multi-stage continuous-flow process that can produce ibuprofen from simple starting materials in minutes. researchgate.net Such systems can incorporate in-line liquid-liquid separations to purify the product stream without halting the process, leading to high-throughput production in a small footprint. researchgate.net
Table 3: Advantages of Integrated Processes in Ibuprofen Synthesis
| Process Type | Key Features | Reported Benefits |
|---|---|---|
| Continuous-Flow Synthesis | Reactions occur in coils, in-line workup and purification. researchgate.net | Reduced reaction time from hours to minutes, improved heat and mass transfer, higher purity and consistency. ucl.ac.ukresearchgate.net |
| Integrated Membrane Reactors | Combines enzymatic reaction and product separation using supported liquid membranes. cetjournal.it | Simultaneous reaction and separation, potential for high selectivity and yield. |
| Fully Automated Continuous Production | Multi-stage synthesis with integrated liquid-liquid separation. researchgate.net | High production rate (e.g., 8.09 g/h), small equipment footprint, automated control. researchgate.net |
Pseudoephedrine
Another sustainable approach involves the isomerization of L-ephedrine to D-pseudoephedrine where the acylation, acidification, and hydrolysis steps are all performed successively in the same reactor. google.com This eliminates the need for separate unit operations for each step, reducing the amount of equipment required. google.com These integrated processes represent a significant step towards making the synthesis of pseudoephedrine more efficient and environmentally sound.
Mechanistic Elucidation of Pharmacological Activities
Ibuprofen's Molecular Mechanisms
Ibuprofen (B1674241), a nonsteroidal anti-inflammatory drug (NSAID), operates through a multi-faceted mechanism centered on the inflammatory cascade.
The principal mechanism of action for ibuprofen is the inhibition of cyclooxygenase (COX) enzymes. consensus.appwikipedia.orgdroracle.ai These enzymes are critical for the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various other prostaglandins (B1171923). wikipedia.orgclinpgx.org Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever. consensus.appwikipedia.orgdrugbank.com By blocking the COX enzymes, ibuprofen effectively reduces the production of these inflammatory mediators, which is the basis for its anti-inflammatory, analgesic, and antipyretic properties. consensus.appnih.gov The antipyretic effects, specifically, may be linked to its action on the hypothalamus, which leads to increased peripheral blood flow and heat dissipation. wikipedia.org
Ibuprofen is classified as a non-selective COX inhibitor, meaning it inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. wikipedia.orgclinpgx.orgdrugbank.com The COX-1 isoform is constitutively expressed in many tissues and is involved in producing prostaglandins that protect the gastric mucosa and maintain kidney function. droracle.ai In contrast, the COX-2 isoform is typically induced by inflammatory stimuli and is primarily responsible for producing prostaglandins at sites of inflammation. droracle.aimedcentral.com
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2. wikipedia.orgnih.gov Ibuprofen demonstrates a relatively balanced inhibition of both isoforms. elsevierpure.compnas.org The S-isomer of ibuprofen is considered the more pharmacologically active form, showing a higher affinity for inhibiting COX enzymes compared to the R-isomer. clinpgx.orgnih.gov
Below is a table detailing the inhibitory potency of ibuprofen on COX-1 and COX-2.
| NSAID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio |
| Ibuprofen | 13 | 344 | 0.04 |
Data sourced from studies on human whole blood assays. IC50 represents the concentration required to inhibit 50% of the enzyme's activity.
Beyond its well-established role in COX inhibition, ibuprofen influences other inflammatory pathways. It has been shown to modulate the activity of immune cells, such as leukocytes, and reduce the production of inflammatory cytokines. consensus.app Some research indicates that ibuprofen can also inhibit the generation of free radicals, further contributing to its anti-inflammatory effects. consensus.app
Additional mechanisms may include the activation of the anti-nociceptive axis by binding to cannabinoid receptors and inhibiting the metabolism of the endocannabinoid anandamide. clinpgx.orgnih.gov Ibuprofen may also influence cellular signaling pathways and has been noted to scavenge nitric oxide and other radicals. consensus.appclinpgx.org
Pseudoephedrine's Adrenergic Receptor Interactions
Pseudoephedrine is a sympathomimetic amine whose primary mechanism involves interaction with the adrenergic system, leading to vasoconstriction.
Pseudoephedrine functions primarily as an agonist of alpha-adrenergic receptors and, to a lesser extent, beta-adrenergic receptors. drugbank.comnih.gov Its principal action is stimulating alpha-1 adrenergic receptors located on the smooth muscle of blood vessels in the respiratory tract. opentextbc.cadroracle.aipressbooks.pub
This stimulation triggers a cascade of downstream effects, most notably vasoconstriction. opentextbc.cadroracle.ai The constriction of blood vessels in the nasal mucosa leads to a decrease in blood flow and tissue volume, which results in the shrinkage of swollen nasal membranes. opentextbc.cadroracle.aipressbooks.pub This action increases the patency of the airway and reduces nasal congestion. opentextbc.ca
| Receptor Target | Primary Action | Downstream Physiological Effect |
| Alpha-1 Adrenergic | Agonism | Vasoconstriction of blood vessels in the nasal mucosa |
| Shrinkage of swollen nasal mucous membranes | ||
| Increased airway patency and reduced nasal congestion | ||
| Beta-Adrenergic | Weak Agonism | Minor contribution to overall effects |
Pseudoephedrine is also characterized as an indirectly acting sympathomimetic agent. nih.govwikipedia.org A significant part of its mechanism involves displacing norepinephrine (B1679862) from storage vesicles within presynaptic neurons. nih.gov This action increases the concentration of norepinephrine in the neuronal synapse, making more of the neurotransmitter available to activate postsynaptic adrenergic receptors. nih.govneurolaunch.com
While some sources suggest a mixed mechanism of both direct receptor binding and indirect norepinephrine release, animal studies indicate that the sympathomimetic effects are primarily due to this release of endogenous norepinephrine. wikipedia.orgresearchgate.net Pseudoephedrine also acts as an inhibitor of norepinephrine, dopamine, and serotonin transporters. drugbank.com
Beta-Adrenergic Receptor Activity
Pseudoephedrine exhibits activity as an agonist at beta-adrenergic receptors, although this action is less pronounced than its effects on alpha-adrenergic receptors fda.govhres.ca. The activation of β2-adrenergic receptors leads to the relaxation of bronchial smooth muscle, resulting in bronchial dilation. This contributes to a decrease in respiratory congestion and improved breathing medicinenet.com. While it is a sympathomimetic amine, its potency as a β-adrenergic receptor agonist is considerably lower than that of other agents like isoproterenol medicinenet.com. The primary mechanism of pseudoephedrine's sympathomimetic effects is indirect, stemming from its ability to displace norepinephrine from storage vesicles in presynaptic neurons nih.gov. This released norepinephrine then acts on postsynaptic adrenergic receptors, including beta-receptors. However, some evidence also suggests a direct, albeit weaker, stimulation of beta-adrenergic receptors hres.canih.gov.
Interaction with Neurotransmitter Transporters
Pseudoephedrine has been shown to interact with various neurotransmitter transporters. It functions as an inhibitor of the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT) fda.govdrugs.com. This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby potentiating their effects. The interaction with NET is consistent with its sympathomimetic properties, as it enhances the availability of norepinephrine to act on adrenergic receptors hres.ca. While its primary therapeutic effect as a decongestant is attributed to its vasoconstrictive action mediated by alpha-adrenergic receptors, its influence on dopamine and serotonin transporters may contribute to some of its other pharmacological effects fda.govdrugs.com. Research indicates that ephedrine-like compounds, including pseudoephedrine, can act as substrates for catecholamine transporters globalrx.com.
Synergistic and Complementary Pharmacodynamic Interactions in Combination
The combination of ibuprofen and pseudoephedrine results in synergistic and complementary pharmacodynamic interactions that lead to a more comprehensive relief of symptoms associated with the common cold, flu, and sinusitis.
Combined Effects on Pain and Inflammation Resolution
The combination of this compound is more effective in providing relief from pain and inflammation than either component alone medicinenet.com. Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain medicinenet.com. Pseudoephedrine contributes to pain relief by reducing the compression on nociceptive terminals, which complements the analgesic action of ibuprofen nih.gov. This dual approach addresses both the inflammatory and congestive components of pain associated with conditions like rhinogenic headache nih.gov.
Impact on Mucosal Vasoconstriction and Edema Reduction
Pseudoephedrine's primary role in the combination is its potent vasoconstrictive effect on the nasal mucosa. It acts on alpha-adrenergic receptors in the respiratory tract, leading to the constriction of blood vessels. This action shrinks swollen nasal mucous membranes, reduces tissue hyperemia and edema, and alleviates nasal congestion, thereby improving nasal airway patency fda.govhres.ca. Ibuprofen's anti-inflammatory properties can further contribute to the reduction of mucosal swelling. The complementary mechanisms of action result in a significant decrease in nasal edema and mucous production nih.gov.
Pharmacokinetic Profiles and Biotransformation Dynamics
Individual Component Pharmacokinetics
The pharmacokinetic behavior of a drug determines its onset, intensity, and duration of action. For combination therapies, understanding the individual profiles of each component is fundamental.
Absorption Kinetics and Bioavailability Considerations
Pseudoephedrine: Pseudoephedrine is also readily and completely absorbed after being taken orally. nih.govtga.gov.auhres.ca Peak plasma concentrations are typically achieved within 1 to 3 hours. nih.gov It does not undergo significant first-pass metabolism, which contributes to its high bioavailability. hres.cawikipedia.org
| Compound | Parameter | Value | Notes |
|---|---|---|---|
| Ibuprofen (B1674241) | Bioavailability | ~100% | Oral administration. nih.govabidipharma.comnih.gov |
| Tmax (Time to Peak) | 1-2 hours | Can be shorter for fast-acting formulations (e.g., 45 mins for lysine (B10760008) salt). abidipharma.comnih.gov | |
| Effect of Food | Delays Tmax, reduces Cmax | Does not alter overall bioavailability. nih.gov | |
| Pseudoephedrine | Bioavailability | High | Complete absorption with no significant first-pass effect. nih.govwikipedia.org |
| Tmax (Time to Peak) | 1-3 hours | Rapidly absorbed. nih.gov |
Distribution Characteristics and Protein Binding
Ibuprofen: Once absorbed, ibuprofen is highly bound to plasma proteins, primarily albumin, with a binding percentage exceeding 98%. clinpgx.orgnih.govnih.gov This extensive protein binding results in a low apparent volume of distribution, approximately 0.1 to 0.2 L/kg, which is similar to the volume of plasma. nih.gov Despite this, ibuprofen effectively penetrates synovial fluid, a key site of action for its anti-inflammatory effects. epa.gov Studies have identified its primary binding location as site II within the human serum albumin molecule. jove.com
Pseudoephedrine: In contrast to ibuprofen, pseudoephedrine is not extensively bound to plasma proteins, with estimates ranging from 21% to 29%. wikipedia.org It is widely distributed throughout the body, reflected by a large apparent volume of distribution between 2.6 and 3.3 L/kg. nih.govdrugbank.com
| Compound | Parameter | Value | Notes |
|---|---|---|---|
| Ibuprofen | Protein Binding | >98% | Primarily binds to albumin. clinpgx.orgnih.govnih.gov |
| Volume of Distribution (Vd) | ~0.1-0.2 L/kg | Consistent with high plasma protein binding. nih.gov | |
| Pseudoephedrine | Protein Binding | ~21-29% | Binds to α1-acid glycoprotein (B1211001) and albumin. wikipedia.org |
| Volume of Distribution (Vd) | 2.6-3.3 L/kg | Indicates extensive distribution into tissues. drugbank.com |
Metabolic Pathways and Enzyme Systems
Ibuprofen: Ibuprofen is almost entirely metabolized before excretion, with the liver being the primary site of biotransformation. nih.govquora.com The main metabolic process is oxidation, carried out by cytochrome P450 enzymes, specifically CYP2C9 and, to a lesser extent, CYP2C8. clinpgx.orgnih.gov This process yields major inactive metabolites such as 2-hydroxyibuprofen (B1664085) and carboxy-ibuprofen. clinpgx.orghhs.gov Ibuprofen is administered as a racemic mixture of R-(-)- and S-(+)-enantiomers. The S-enantiomer is responsible for most of the pharmacological activity. nih.gov A significant portion (50-65%) of the less active R-enantiomer undergoes a unique metabolic inversion to the active S-form. clinpgx.orgnih.gov This conversion is facilitated by the enzyme α-methylacyl-coenzyme A racemase. nih.gov A smaller fraction of an ibuprofen dose is directly conjugated with glucuronic acid via UGT enzymes. clinpgx.orgnih.gov
Pseudoephedrine: Pseudoephedrine undergoes very limited metabolism. nih.govwikipedia.orgglowm.com Less than 1% of a dose is metabolized in the liver via N-demethylation to form norpseudoephedrine, an active metabolite. tga.gov.auwikipedia.orgmedicine.com Due to its chemical structure, it is not a substrate for key metabolic enzymes like monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). wikipedia.org
Elimination Processes and Excretion Routes
Ibuprofen: The elimination of ibuprofen is rapid, with a half-life of approximately 2 to 4 hours. quora.com Excretion occurs primarily via the kidneys, with the vast majority of the drug being eliminated in the urine as its inactive oxidative metabolites or their glucuronide conjugates. epa.govnih.gov Very little (less than 10%) of the drug is excreted unchanged in the urine. nih.govhhs.gov
Pseudoephedrine: The primary route of elimination for pseudoephedrine is renal excretion, with a large proportion (ranging from 43% to 96%) of the dose being excreted as the unchanged parent drug in the urine. wikipedia.orgglowm.commedcentral.com The elimination rate is highly dependent on urinary pH. wikipedia.org In acidic urine (pH ~5), the half-life is shorter (3-6 hours), as the drug is more ionized and less readily reabsorbed by the renal tubules. tga.gov.auwikipedia.orgmedcentral.com Conversely, in alkaline urine (pH ~8), reabsorption is increased, and the elimination half-life is significantly prolonged to 9-16 hours. wikipedia.orgmedcentral.com
Pharmacokinetic Interactions in Co-Administration
When two drugs are administered concurrently, there is a potential for pharmacokinetic interactions that could alter the absorption, distribution, metabolism, or excretion of one or both agents.
Impact on Absorption and First-Pass Metabolism
Multiple clinical studies have been conducted to assess the potential for pharmacokinetic interactions between ibuprofen and pseudoephedrine when administered together. The consistent finding from these studies, conducted in both healthy adults and children, is that the co-administration of this compound does not significantly alter the primary absorption kinetics of either compound. nih.govnih.gov
Research has demonstrated that the rate of absorption (as measured by Cmax and Tmax) and the extent of absorption (as measured by the area under the concentration-time curve, or AUC) for both this compound are similar whether the drugs are given alone or in a fixed-dose combination. nih.gov The 90% confidence intervals for the ratio of these key pharmacokinetic parameters for the combination product versus the individual components fall within the standard 80-125% range required by regulatory agencies to establish bioequivalence. nih.gov This indicates a lack of clinically significant interaction at the level of absorption. nih.govfda.gov This pharmacokinetic profile holds true for multiple-dose administrations as well, with no unexpected drug accumulation observed. nih.gov
Altered Distribution and Tissue Penetration
The co-administration of this compound does not appear to significantly alter the distribution or tissue penetration of either compound when compared to their individual administrations. Pharmacokinetic studies consistently demonstrate that the volume of distribution (Vd/F), a measure of how widely a drug is distributed in the body tissues, remains comparable for both this compound whether they are given alone or in a combined formulation. nih.govnih.gov
A study conducted in healthy children aged 4-11 years who received a combined ibuprofen-pseudoephedrine suspension found the volume of distribution for ibuprofen to be 0.147 ± 0.037 L/kg. nih.gov For pseudoephedrine, the Vd/F was 2.52 ± 0.47 L/kg. nih.gov These values are consistent with findings from previous studies involving single-ingredient products, suggesting that the presence of one drug does not affect the distribution of the other. nih.gov
| Compound | Parameter | Value (Mean ± SD) |
|---|---|---|
| Ibuprofen | Volume of Distribution (Vd/F) | 0.147 ± 0.037 L/kg |
| Pseudoephedrine | Volume of Distribution (Vd/F) | 2.52 ± 0.47 L/kg |
Enzyme Inhibition and Induction Effects on Metabolism
The metabolism of this compound does not appear to be significantly affected by enzymatic inhibition or induction when the two drugs are co-administered. Ibuprofen is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9. Pseudoephedrine undergoes minimal hepatic metabolism, with a significant portion of the dose being excreted unchanged.
Clinical pharmacokinetic studies have shown that the combination of this compound does not result in any apparent drug interactions related to metabolism. nih.gov Studies comparing the single-dose pharmacokinetics of the individual drugs versus the combination product found that the rate and extent of absorption were bioequivalent. nih.gov This lack of interaction suggests that neither drug significantly inhibits or induces the metabolic pathways of the other. For instance, the 90% confidence intervals for the ratio of key pharmacokinetic parameters (Cmax and AUC) for both drugs fell within the standard bioequivalence range of 80-125%, indicating that the presence of pseudoephedrine does not affect the metabolism and subsequent systemic exposure of ibuprofen, and vice-versa. fda.gov
Renal and Biliary Excretion Modulation
The renal and biliary excretion of this compound are not significantly modulated by their concurrent administration. Pharmacokinetic parameters related to drug elimination, such as clearance (Cl/F) and elimination half-life, remain unchanged, indicating that the pathways of excretion for one drug are not impacted by the other. nih.govfda.gov
Renal Excretion Both this compound are eliminated from the body primarily via the kidneys. Pseudoephedrine's renal excretion is notably dependent on urinary pH and flow rate; alkaline urine can significantly increase its elimination half-life by favoring tubular reabsorption. nih.gov Ibuprofen and its metabolites are also excreted renally, and the parent drug can undergo extensive reabsorption in the kidney. nih.gov High concentrations of ibuprofen can affect renal function, potentially by inhibiting the synthesis of prostaglandins (B1171923). nih.govresearchgate.net
Despite these individual renal handling characteristics, studies on the combination product have not shown evidence of a significant interaction. A study in children reported the oral clearance (Cl/F) for ibuprofen as 77.5 ± 16.4 mL/kg/h and for pseudoephedrine as 12.3 ± 2.2 mL/kg/min, values comparable to those from single-ingredient studies. nih.gov This demonstrates that the co-administration does not alter the rate at which the kidneys clear these drugs from the bloodstream. nih.gov
| Compound | Parameter | Value (Mean ± SD) |
|---|---|---|
| Ibuprofen | Oral Clearance (Cl/F) | 77.5 ± 16.4 mL/kg/h |
| Pseudoephedrine | Oral Clearance (Cl/F) | 12.3 ± 2.2 mL/kg/min |
Advanced Analytical Methodologies for Compound Characterization and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of multi-component pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is especially prevalent due to its high resolution and sensitivity.
The development of a robust HPLC method for the simultaneous determination of ibuprofen (B1674241) and pseudoephedrine hydrochloride requires careful optimization of chromatographic conditions to resolve the two compounds, which possess distinct acidic and basic properties. tandfonline.com These methods are then rigorously validated according to established guidelines to ensure they are suitable for their intended purpose, such as routine quality control analysis. researchgate.netscispace.com
The selection of an appropriate stationary phase (the column) and mobile phase (the solvent system) is the most critical step in HPLC method development.
Stationary Phase: Reversed-phase columns are commonly employed for the separation of ibuprofen and pseudoephedrine. Several types of stationary phases have been successfully utilized, including:
C18 (ODS - Octadecylsilane) columns : These are widely used and have been reported in methods using columns such as the Xterra RP18 and Kromasil C18. researchgate.netajrconline.orgnih.gov
Phenyl columns : An Apex phenyl column has been shown to provide effective separation, highlighting the importance of considering alternative column chemistries to optimize selectivity. tandfonline.comscispace.comtandfonline.com
Other Reversed-Phase columns : A GL Sciences Inertsil ODS4 column has also been used effectively in the analysis of syrup formulations. acgpubs.orgacgpubs.org
Mobile Phase: The mobile phase composition is adjusted to achieve optimal separation and peak shape. This typically involves an aqueous buffer and an organic modifier.
Composition: A common approach involves a mixture of acetonitrile (B52724) and a buffer solution. researchgate.netajrconline.orgtandfonline.com Methanol is also used as the organic modifier in combination with a phosphate (B84403) buffer. magtechjournal.com The ratio of the organic modifier to the aqueous buffer is a key parameter; for example, ratios of acetonitrile to buffer have been reported at 30:70 (v/v) and 20:80 (v/v). tandfonline.comajrconline.org
pH Control: The pH of the aqueous buffer is crucial for controlling the ionization state of ibuprofen (an acidic compound) and pseudoephedrine (a basic compound), which significantly affects their retention times. Successful separations have been achieved using mobile phases with pH values adjusted to 7.2 and 4.5. tandfonline.comajrconline.orgtandfonline.com Triethylamine (B128534) is sometimes added to the mobile phase to improve the peak shape of basic compounds like pseudoephedrine. tandfonline.com
Elution Mode: Isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and robustness in routine analysis. scispace.comajrconline.orgtandfonline.com
Ultraviolet (UV) detection is the most common method for the quantification of this compound due to its simplicity, reliability, and the fact that both compounds possess UV-absorbing chromophores. ajrconline.orgtandfonline.com
The selection of the detection wavelength is a compromise to achieve adequate sensitivity for both analytes. Different studies have employed various wavelengths, including:
210 nm: This wavelength is frequently used and provides good sensitivity for both this compound. tandfonline.comresearchgate.netajrconline.orgtandfonline.com
214 nm: Utilized in the analysis of a syrup formulation containing ibuprofen, pseudoephedrine hydrochloride, and chlorpheniramine (B86927) maleate. acgpubs.orgacgpubs.org
262 nm: Chosen for a method analyzing a combination tablet. nih.gov
Programmed Wavelengths: In some methods, the detection wavelength is changed during the chromatographic run to optimize detection for each component as it elutes. For instance, a method used 215 nm for the first 6 minutes and then switched to 260 nm for the remainder of the analysis. magtechjournal.com
Validation is performed to demonstrate that the analytical method is reliable and suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, and robustness. tandfonline.comacgpubs.org
Linearity: This parameter confirms that the detector response is directly proportional to the analyte concentration over a specific range. The method is considered linear if it yields a high correlation coefficient (r or r² value close to 1). magtechjournal.com
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). Studies report low RSD values, often less than 2%, indicating good method precision. researchgate.netacgpubs.org
Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analytes. High recovery percentages, typically between 98% and 102%, demonstrate the accuracy of the method. ajrconline.orgacgpubs.orgmagtechjournal.com
Robustness: This is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. acgpubs.orgacgpubs.org
The table below summarizes validation data from various developed HPLC methods.
| Parameter | Compound | Research Findings | ||
|---|---|---|---|---|
| Source 1 researchgate.netajrconline.org | Source 2 magtechjournal.com | Source 3 acgpubs.org | ||
| Linearity Range | Ibuprofen | 62-180 ppm | 0.02-0.40 mg/mL | Not Specified |
| Pseudoephedrine | 12-36 ppm | 3.0-60.0 µg/mL | Not Specified | |
| Accuracy (% Recovery) | Ibuprofen | 99.73% | 98.02% - 101.12% | 98.0% - 102.0% Recommended |
| Pseudoephedrine | 100.63% | 97.71% - 101.15% | 98.0% - 102.0% Recommended | |
| Precision (% RSD) | Ibuprofen | 0.52% (System Suitability) | <5% (Intra-day & Inter-day) | 0.15% (System Precision) |
| Pseudoephedrine | 0.89% (System Suitability) | <5% (Intra-day & Inter-day) | 0.09% (System Precision) |
The primary application of these validated HPLC methods is the routine quality control of pharmaceutical products. These methods have been successfully applied for the simultaneous quantification of this compound in various dosage forms, including:
Tablets ajrconline.orgnih.govtandfonline.com
Syrups acgpubs.orgacgpubs.org
Granules magtechjournal.com
The simplicity, speed, and reliability of these methods make them highly suitable for ensuring the consistency and quality of large batches of pharmaceutical products. magtechjournal.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectroscopic Techniques
Spectroscopic techniques are also employed for the analysis of this compound, either as standalone methods or in conjunction with chromatographic separation.
UV/Vis Spectrophotometry: Due to overlapping UV spectra, direct UV spectrophotometry cannot be used for the simultaneous determination of this compound without a prior separation step. ptfarm.pl However, advanced spectrophotometric techniques that rely on mathematical manipulation of the spectral data have been developed. These include:
Derivative Spectrophotometry: First or second-derivative spectrophotometry can be used to resolve the spectral overlap between the two compounds, allowing for their simultaneous quantification. ptfarm.plresearchgate.net
Ratio Spectra Derivative Spectrophotometry: This method involves dividing the absorption spectrum of the mixture by the spectrum of one of the components and then calculating the derivative of the resulting ratio spectrum. It has been successfully applied to the analysis of tablets. researchgate.netnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy has been developed and validated for the quantification of ibuprofen in tablets. scielo.org.ar The method typically involves extracting the active ingredient and measuring the area of the infrared band corresponding to the carbonyl group, which is centered around 1721.5 cm⁻¹. scielo.org.ar
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that can be used for the simultaneous estimation of this compound hydrochloride. nih.gov After separation on a silica (B1680970) gel plate, quantification is performed by scanning the plate with a densitometer at a specific wavelength, such as 254 nm. nih.gov This method has been validated and shown to have good precision and accuracy, with recovery values in the range of 98.27% to 100.91%. nih.gov
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a powerful tool for the structural elucidation of molecules. It works on the principle that molecules absorb specific frequencies of infrared radiation that are characteristic of their structure, corresponding to the vibrational transitions of their bonds. arcjournals.org This technique is instrumental in identifying the functional groups present in a molecule, thereby confirming the identity of compounds like this compound.
The IR spectrum is typically divided into two regions: the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹). arcjournals.org The group frequency region is particularly useful for identifying specific functional groups. For ibuprofen, a prominent absorption band is observed around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. stackexchange.com
| Compound | Key Functional Group | Characteristic IR Absorption Band (cm⁻¹) |
| Ibuprofen | Carboxylic Acid (C=O) | ~1720 |
By analyzing the IR spectra of a combined formulation, it is possible to confirm the presence of both this compound by identifying their characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution and the solid state. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, NMR is used not only for structural confirmation but also to study their conformation and interactions with other molecules.
¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques. In the ¹H NMR spectrum of ibuprofen, distinct signals corresponding to the aromatic protons, the methine proton of the propionic acid moiety, the methylene (B1212753) protons of the isobutyl group, and the methyl protons can be observed. Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom in the ibuprofen molecule. oxinst.com These spectra are crucial for confirming the molecular structure.
Two-dimensional (2D) NMR techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Single-Quantum Correlation (HSQC), provide further insights into the molecular structure by revealing correlations between different nuclei. COSY spectra show correlations between coupled protons, helping to establish the connectivity of proton networks. oxinst.com HSQC spectra correlate proton signals with the carbon atoms to which they are directly attached.
NMR is also a powerful tool for studying the conformation of molecules. For instance, high-pressure NMR spectroscopy has been used to investigate the conformational equilibrium of ibuprofen in supercritical carbon dioxide. arxiv.org Furthermore, solid-state NMR has been employed to study the dynamics and interactions of ibuprofen within cyclodextrin (B1172386) nanosponges, revealing that ibuprofen can crystallize as a dimer within the polymer network. beilstein-journals.org The interaction of spin-labeled ibuprofen with lipid membranes has also been investigated using Electron Paramagnetic Resonance (EPR) spectroscopy, a technique related to NMR. nih.gov
| NMR Technique | Information Obtained |
| ¹H NMR | Provides information about the different types of protons and their chemical environment. |
| ¹³C NMR | Provides information about the different types of carbon atoms in the molecule. |
| COSY | Shows correlations between coupled protons, establishing connectivity. |
| HSQC | Correlates protons with their directly attached carbon atoms. |
| Solid-State NMR | Studies the structure and dynamics of molecules in the solid state. |
These studies are vital for understanding the behavior of these drug molecules in different environments and their interactions with biological systems.
Hyphenated and Coupled Analytical Systems
Hyphenated analytical systems combine a separation technique with a spectroscopic detection method, offering enhanced selectivity and sensitivity for the analysis of complex mixtures. saspublishers.com For the simultaneous analysis of this compound in pharmaceutical formulations, hyphenated techniques are often the methods of choice due to their ability to separate the analytes from excipients and from each other before detection and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of pharmaceutical analysis. For the simultaneous determination of this compound, reversed-phase HPLC methods are commonly used. researchgate.netresearchgate.net These methods typically employ a C18 or a phenyl column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is often performed using a UV detector at a specific wavelength where both compounds have adequate absorbance. researchgate.net For instance, an isocratic HPLC method has been developed using a mobile phase of 0.025 M acetic acid and triethylamine solution (pH 4.5) - acetonitrile (80:20, v/v) with UV detection at 210 nm. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable hyphenated technique. An HPTLC method has been developed for the simultaneous estimation of this compound hydrochloride in tablets using silica gel 60F254 plates as the stationary phase and a mobile phase of t-butanol: ethyl acetate: glacial acetic acid: water (7:4:2:2 v/v/v/v). The quantification was performed at a wavelength of 254 nm. nih.gov
Other powerful hyphenated techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) . These methods provide not only quantitative data but also molecular weight and structural information, making them invaluable for impurity profiling and stability studies. saspublishers.com
| Hyphenated Technique | Separation Method | Detection Method | Application |
| HPLC-UV | HPLC | UV-Vis | Simultaneous quantification of this compound. researchgate.netmagtechjournal.com |
| HPTLC-Densitometry | HPTLC | Densitometry | Simultaneous estimation of this compound in tablets. nih.gov |
| LC-MS | LC | Mass Spectrometry | Identification and quantification of drugs and their metabolites. saspublishers.com |
| GC-MS | GC | Mass Spectrometry | Analysis of volatile and semi-volatile compounds. saspublishers.com |
The development and validation of these hyphenated methods are crucial for the quality control of pharmaceutical products containing this compound.
Mechanistic Insights into Drug Drug Interactions
Pharmacodynamic Antagonism and Synergism
Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. With ibuprofen (B1674241) and pseudoephedrine, these interactions can either be antagonistic, where the effect of a drug is diminished, or synergistic, where the effect is enhanced.
A clinically significant pharmacodynamic antagonism exists between NSAIDs, such as ibuprofen, and antihypertensive agents, particularly Angiotensin-Converting Enzyme (ACE) inhibitors. medscape.comnih.gov ACE inhibitors exert their blood pressure-lowering effect in part by reducing the production of angiotensin II, a potent vasoconstrictor, and by decreasing the degradation of bradykinin, which promotes the synthesis of vasodilatory prostaglandins (B1171923). pharmacytimes.com
Ibuprofen, by inhibiting COX enzymes, decreases the production of these beneficial prostaglandins. smpdb.canih.gov This inhibition counteracts the vasodilatory and natriuretic effects of ACE inhibitors, potentially leading to an increase in blood pressure and a reduction in the efficacy of the antihypertensive treatment. nih.govnih.gov This interaction is particularly concerning in patients with hypertension, heart failure, or chronic kidney disease, where prostaglandin-mediated renal blood flow is crucial for maintaining renal function. pharmacytimes.comnih.gov The co-administration of an NSAID with an ACE inhibitor can disrupt this delicate balance, leading to diminished antihypertensive control and an increased risk of acute renal injury. medscape.compharmacytimes.com
| Drug Class | Mechanism of Action | Effect of Ibuprofen Co-administration |
|---|---|---|
| ACE Inhibitors | Inhibit angiotensin II formation, increase bradykinin, and stimulate vasodilatory prostaglandin (B15479496) synthesis. | Ibuprofen inhibits prostaglandin synthesis, antagonizing the antihypertensive effect and potentially reducing renal blood flow. medscape.comnih.gov |
Pseudoephedrine is a mixed-acting sympathomimetic agent, meaning it both directly stimulates adrenergic receptors and enhances the release of norepinephrine (B1679862) from presynaptic nerve terminals. pharmacologymentor.comwikipedia.org This results in vasoconstriction and an increase in blood pressure and heart rate. mhmedical.com When pseudoephedrine is co-administered with other adrenergic agonists, there is a potential for pharmacodynamic synergism, leading to an amplified sympathomimetic response. pharmacologymentor.com
This synergistic effect can manifest as a significant increase in blood pressure, tachycardia, and other cardiovascular effects. nih.gov The interaction is of particular concern for individuals with pre-existing cardiovascular conditions such as hypertension or heart disease. The combined stimulation of adrenergic receptors can overwhelm the cardiovascular system's ability to compensate, increasing the risk of adverse events.
| Drug Class | Mechanism of Action | Effect of Pseudoephedrine Co-administration |
|---|---|---|
| Adrenergic Agonists | Directly stimulate adrenergic receptors (α and/or β). | Pseudoephedrine enhances norepinephrine release and directly stimulates receptors, leading to a synergistic increase in sympathomimetic effects (e.g., increased blood pressure and heart rate). pharmacologymentor.comnih.gov |
Metabolic Enzyme-Mediated Interactions
The metabolism of ibuprofen and pseudoephedrine can be influenced by other drugs that affect the activity of metabolic enzymes, primarily the Cytochrome P450 (CYP) system in the liver.
Ibuprofen is extensively metabolized in the liver, primarily by the CYP2C9 enzyme. clinpgx.orgnih.gov Genetic variations (polymorphisms) in the CYP2C9 gene can lead to interindividual differences in ibuprofen metabolism. nih.gov Co-administration of drugs that are also metabolized by, inhibit, or induce CYP2C9 can alter the plasma concentrations of ibuprofen.
CYP2C9 Inhibitors : Strong inhibitors of CYP2C9 can decrease the metabolism of ibuprofen, leading to higher plasma concentrations and a potential increase in the risk of adverse effects.
CYP2C9 Inducers : Conversely, inducers of CYP2C9 can increase the metabolism of ibuprofen, potentially reducing its therapeutic efficacy.
While ibuprofen's metabolism is well-characterized, pseudoephedrine undergoes minimal hepatic metabolism and is primarily excreted unchanged in the urine. However, some studies in animal models suggest that pseudoephedrine may have a mild inhibitory effect on certain CYP enzymes, such as CYP1A1/2 and CYP2E1, though the clinical significance of this in humans is not well established. cabidigitallibrary.org
| Compound | Primary Metabolic Enzyme | Potential Interaction |
|---|---|---|
| Ibuprofen | CYP2C9 clinpgx.orgnih.gov | Co-administration with CYP2C9 inhibitors or inducers can alter ibuprofen plasma concentrations. |
| Pseudoephedrine | Minimal hepatic metabolism cabidigitallibrary.org | May have a weak inhibitory effect on some CYP enzymes in vitro, but clinical significance is unclear. cabidigitallibrary.org |
Receptor Binding Competition and Displacement Effects
Ibuprofen is highly bound to plasma proteins, particularly albumin (greater than 98%). clinpgx.org This high degree of protein binding creates the potential for displacement interactions with other highly protein-bound drugs. When another drug with a high affinity for the same binding sites on albumin is introduced, it can displace ibuprofen, leading to a transient increase in the concentration of free, unbound ibuprofen. This increase in the pharmacologically active fraction could potentially enhance both the therapeutic and adverse effects of ibuprofen.
Pseudoephedrine, in contrast, is not significantly bound to plasma proteins. Therefore, displacement interactions are not a significant concern with this component of the combination.
Influence on Prostaglandin Synthesis and Renal Function
The primary mechanism of action of ibuprofen involves the inhibition of prostaglandin synthesis. smpdb.ca Prostaglandins play a critical role in maintaining renal hemodynamics, particularly in states of renal hypoperfusion. nih.govnih.gov They cause vasodilation of the afferent arteriole, which helps to maintain the glomerular filtration rate (GFR). pharmacytimes.com
By inhibiting prostaglandin synthesis, ibuprofen can cause vasoconstriction of the afferent arteriole, leading to a decrease in renal blood flow and GFR. pharmacytimes.comnih.gov This effect is usually not clinically significant in healthy individuals with normal renal function. However, in patients with underlying renal impairment, heart failure, or volume depletion, the inhibition of prostaglandins can lead to acute kidney injury. nih.gov
Pseudoephedrine can also affect renal function, although through a different mechanism. As a sympathomimetic, it can cause vasoconstriction of renal blood vessels, which could potentially exacerbate the reduction in renal blood flow caused by ibuprofen. Therefore, the combination of these two drugs may pose an increased risk to renal function in susceptible individuals.
Rationale for Prodrug Strategies
One of the main goals of prodrug design is to enhance the biopharmaceutical properties of a drug, such as its solubility, permeability, and chemical stability. nih.gov For instance, ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has poor water solubility, which can limit its formulation options and affect its dissolution rate in the gastrointestinal tract. semanticscholar.org To address this, researchers have synthesized more hydrophilic derivatives of ibuprofen by covalently attaching it to polyalcohols like erythritol (B158007) and glycerol. semanticscholar.org In one study, an ibuprofen-erythritol ester demonstrated a 22-fold increase in water solubility compared to the parent drug. mdpi.com
Prodrugs can also be designed to improve a drug's lipophilicity, which can enhance its absorption through biological membranes. By masking the polar carboxyl group of ibuprofen through esterification, its lipophilicity can be increased, potentially leading to better passive diffusion across cell membranes. nih.gov
Targeted drug delivery aims to concentrate a drug in a specific tissue or organ, thereby increasing its efficacy and reducing systemic side effects. nih.gov Prodrug strategies can be employed to achieve this by designing molecules that are selectively activated at the target site. For example, to enhance the delivery of ibuprofen to the brain for potential treatment of neurodegenerative diseases, prodrugs have been developed to utilize nutrient transporters at the blood-brain barrier (BBB). imrpress.comscialert.net By conjugating ibuprofen with amino acids, the resulting prodrug can be transported across the BBB via amino acid transporters. imrpress.comscialert.net This approach not only facilitates brain penetration but also has the potential to reduce the gastrointestinal toxicity associated with oral ibuprofen administration. imrpress.com
Chemical Modification Strategies for Ibuprofen Prodrugs
Various chemical modification strategies have been explored to create ibuprofen prodrugs with improved properties. These modifications typically involve the carboxylic acid group of the ibuprofen molecule.
Ester and amide linkages are the most common strategies for creating ibuprofen prodrugs. nih.gov These linkages mask the free carboxylic acid group, which is responsible for the gastrointestinal irritation associated with ibuprofen. researchgate.net The ester or amide bond is designed to be cleaved by endogenous enzymes, such as esterases, which are abundant in the body, to release the active ibuprofen. semanticscholar.org
Researchers have synthesized a variety of ibuprofen ester and amide prodrugs and evaluated their anti-inflammatory activity and gastrointestinal toxicity. nih.gov Studies have shown that many of these prodrugs exhibit comparable or even better anti-inflammatory activity than ibuprofen itself, while causing significantly less gastric irritation. nih.gov The rate of hydrolysis of these prodrugs can be tuned by modifying the chemical structure of the ester or amide promoiety. nih.gov For example, polyethylene (B3416737) glycol (PEG) derivatives of ibuprofen have been prepared through esterification to create water-soluble polymeric prodrugs with different hydrolytic behaviors. tandfonline.com
Table 1: Examples of Ibuprofen Ester and Amide Prodrugs and their Investigated Properties
| Prodrug Type | Promoieties | Investigated Properties | Key Findings |
|---|---|---|---|
| Ester Prodrugs | Alkyl Glucopyranosides (alpha-methyl, ethyl, propyl) | Anti-inflammatory, analgesic, and ulcerogenic activities; chemical hydrolysis. | Acted as true prodrugs, displayed reduced gastric ulceration compared to ibuprofen. nih.gov |
| Polyethylene Glycol (PEG) | In vitro hydrolysis with and without esterases. | Released the parent drug over time; release rate was higher for thioester linkage. tandfonline.com | |
| Erythritol, Glycerol | Water solubility, enzymatic synthesis. | IBU-erythritol ester showed a 22-fold increase in water solubility. mdpi.com | |
| Amide Prodrugs | Amino Acids (e.g., Glycine (B1666218), Valine) | Lipophilicity, drug stability, targeted delivery. | Can alter lipophilicity and potentially target amino acid transporters for enhanced delivery. imrpress.com |
| Dipeptides | Stability, anti-Alzheimer's potential. | Synthesized prodrug was stable and showed potential to reduce complications of Alzheimer's disease in preclinical models. imrpress.com |
Conjugating ibuprofen with biologically active molecules is another advanced prodrug strategy. This approach can impart new therapeutic benefits or enhance the drug's targeting capabilities.
Amino Acids: Conjugation of ibuprofen with amino acids or dipeptides can create prodrugs with altered physicochemical properties and the potential for targeted delivery. imrpress.comscialert.net For instance, a dipeptide prodrug of ibuprofen conjugated with glycine and valine has been synthesized and investigated for its potential in managing Alzheimer's disease. scialert.net The rationale is that such a conjugate could have improved blood-brain barrier penetration. scialert.net Studies on ibuprofen conjugates with L-valine alkyl esters have also shown enhanced solubility and skin permeation, suggesting their potential for topical and transdermal delivery. rsc.org
Glucopyranosides: To improve the oral delivery of ibuprofen and reduce its gastrointestinal side effects, novel ester prodrugs have been synthesized using α-methyl, ethyl, and propyl glucopyranoside as promoieties. nih.gov These glucopyranoside conjugates were found to be true prodrugs that hydrolyzed to release ibuprofen. nih.gov In animal studies, they exhibited a pharmacological profile similar to that of ibuprofen but with significantly reduced gastric ulceration. nih.gov
Prodrug Approaches for Pseudoephedrine
In contrast to the extensive research on ibuprofen prodrugs, the development of prodrugs for pseudoephedrine with the primary goal of enhancing its therapeutic properties appears to be a less explored area. Pseudoephedrine is a well-established decongestant that is readily absorbed from the gastrointestinal tract. nih.gov Its bioavailability is generally considered high, which may explain the limited focus on developing prodrugs to improve this particular attribute. nih.gov
The majority of the literature concerning chemical modifications of pseudoephedrine is focused on creating abuse-deterrent formulations. Due to its use as a precursor in the illicit synthesis of methamphetamine, significant efforts have been made to develop formulations that prevent its extraction and chemical conversion. nih.gov These approaches, while involving chemical modification, are not primarily aimed at altering the therapeutic pharmacokinetics of pseudoephedrine for its intended use as a decongestant.
Research in the public domain on prodrugs of pseudoephedrine designed to improve its biopharmaceutical attributes or for targeted delivery for its therapeutic indications is scarce. Therefore, detailed chemical modification strategies for therapeutic pseudoephedrine prodrugs are not well-documented in scientific literature.
Prodrug Design and Development for Enhanced Compound Properties
Peptide-Linked Prodrugs
Peptide-linked prodrugs involve the covalent conjugation of a drug molecule to a peptide or amino acid carrier. This strategy can alter the physicochemical properties of the parent drug, such as its solubility, stability, and ability to cross biological membranes. For ibuprofen, this approach has been explored to improve its therapeutic profile, including enhancing its anti-inflammatory effects and enabling targeted delivery.
The conjugation of ibuprofen to various peptides and amino acids has been investigated to create novel prodrugs with enhanced characteristics. These modifications aim to leverage the biological transport mechanisms of peptides and amino acids to improve drug delivery and efficacy.
One area of research has focused on developing dipeptide prodrugs of ibuprofen. For instance, a novel dipeptide prodrug of ibuprofen, Ibu-GLVL, was synthesized by conjugating ibuprofen with glycine (B1666218) and valine. scialert.netimrpress.com This modification was designed to create a stable prodrug that could potentially cross the blood-brain barrier. scialert.net The synthesis of such dipeptide conjugates can be achieved using methods like the catalyst microwave technique or solution phase peptide synthesis. scialert.netimrpress.com Characterization of the Ibu-GLVL compound confirmed its elemental composition as 66.27% Carbon, 8.34% Hydrogen, 7.73% Nitrogen, and 17.66% Oxygen. scialert.net
Research findings have indicated that these peptide conjugates can exhibit improved properties compared to the parent ibuprofen molecule. For example, the Ibu-GLVL dipeptide prodrug demonstrated enhanced solubility and stability at physiological pH levels. imrpress.com The partition coefficient (log P) of this compound was found to be 1.64, a value considered optimal for crossing the blood-brain barrier. imrpress.com In preclinical studies, this dipeptide prodrug of ibuprofen showed potential in experimental models of Alzheimer's disease by reducing complications associated with the condition. scialert.netimrpress.com
Another approach involves conjugating ibuprofen to larger peptide sequences to create self-assembling hydrogels for localized drug delivery. A hydrogelator composed of ibuprofen linked to the GFFY peptide via a cleavable ester bond has been designed and synthesized. nih.gov This conjugate has the ability to self-assemble into a hydrogel, which allows for the sustained release of ibuprofen when acted upon by esterases. nih.gov This formulation has shown significantly elevated anti-inflammatory efficacy in vitro compared to ibuprofen alone. nih.gov
Furthermore, the conjugation of ibuprofen to palindromic peptides derived from bovine lactoferricin (B1576259) has been explored as a strategy to enhance its anticancer activity. cardiff.ac.uk These novel hybrid peptides are designed to trigger inflammatory processes within cancer cells. cardiff.ac.uk The inclusion of a non-natural amino acid like ornithine as a spacer can improve the aqueous solubility of these NSAID-peptide conjugates. cardiff.ac.uk
The research into peptide-linked prodrugs of ibuprofen highlights a promising avenue for enhancing the therapeutic properties of this widely used NSAID. By modifying its structure through peptide conjugation, researchers aim to improve its delivery, efficacy, and potential applications for various medical conditions.
| Prodrug Name | Peptide/Amino Acid Linker | Key Research Finding |
| Ibu-GLVL | Glycine and Valine (dipeptide) | Enhanced stability and solubility, with a log P value of 1.64 suggesting potential to cross the blood-brain barrier. scialert.netimrpress.com |
| Ibuprofen-GFFY conjugate | GFFY peptide | Forms a self-assembling hydrogel for sustained, localized release of ibuprofen with enhanced anti-inflammatory effects. nih.gov |
| IBU-Orn3-1 | Palindromic peptide (RWQWRWQWR) with ornithine spacer | Retained and even exhibited better anticancer activity compared to the parent peptide, showing selectivity towards cancer cells. cardiff.ac.uk |
Solid State Chemistry and Crystal Engineering of Chemical Compounds
Pharmaceutical Co-crystals
Pharmaceutical co-crystals are multi-component crystalline materials in which an API and a coformer, which is typically a pharmaceutically acceptable substance, are present in a stoichiometric ratio within the same crystal lattice. pharmaexcipients.com These components are held together by non-covalent interactions, distinguishing them from salts where proton transfer occurs. matec-conferences.org Co-crystallization has emerged as a significant strategy in pharmaceutical sciences to tailor the solid-state properties of drugs.
The design and formation of co-crystals are guided by the principles of crystal engineering, which involves the rational design of functional solids. A key concept in this field is the "supramolecular synthon," which refers to structural units within a crystal that are formed by intermolecular interactions. innovareacademics.in These synthons can be thought of as the building blocks of a co-crystal, and their predictable nature allows for a degree of control over the resulting crystal structure.
Supramolecular synthons are broadly categorized into two types:
Homosynthons: These are formed from identical, self-complementary functional groups. A common example is the carboxylic acid dimer, where two carboxylic acid groups form a cyclic hydrogen-bonded motif. mechanochemistry.eu
Heterosynthons: These are formed from different but complementary functional groups. mechanochemistry.eu Examples include the interaction between a carboxylic acid and a pyridine ring or a carboxylic acid and an amide group. innovareacademics.in
The selection of a suitable coformer is a critical step in co-crystal design and often relies on the identification of robust and predictable supramolecular synthons that can form between the API and the coformer. The Cambridge Structural Database (CSD) is an invaluable resource in this process, as it allows for the statistical analysis of the frequency of occurrence of various synthons, providing insights into the most probable interactions. innovareacademics.in For instance, the carboxylic acid group in ibuprofen (B1674241) is a prime target for forming heterosynthons with coformers containing complementary functional groups like amides or pyridines.
A crucial factor in determining whether the interaction between an acidic and a basic functional group will result in a co-crystal or a salt is the difference in their pKa values (ΔpKa). A general guideline, often referred to as the "rule of three," suggests that if the ΔpKa between the base and the acid is greater than 3, proton transfer is likely to occur, leading to the formation of a salt. matec-conferences.org Conversely, a ΔpKa of less than 0 generally results in a co-crystal. matec-conferences.org When the ΔpKa is between 0 and 3, the outcome can be either a salt or a co-crystal, representing a continuum of proton sharing. matec-conferences.org
Table 1: Common Supramolecular Synthons in Pharmaceutical Co-crystals
| Synthon Type | Interacting Functional Groups | Example |
| Homosynthon | Carboxylic acid - Carboxylic acid | Carboxylic acid dimer |
| Amide - Amide | Amide dimer | |
| Heterosynthon | Carboxylic acid - Pyridine | Acid-pyridine synthon |
| Carboxylic acid - Amide | Acid-amide synthon | |
| Alcohol - Ether | Alcohol-ether synthon |
The stability and structure of co-crystals are dictated by a variety of non-covalent interactions that hold the API and coformer molecules together in the crystal lattice. These interactions, while weaker than covalent bonds, are highly directional and play a crucial role in the self-assembly process of co-crystal formation.
Hydrogen Bonding: This is the most prominent and directional interaction in the context of pharmaceutical co-crystals. mechanochemistry.eu It involves a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen. The strength and directionality of hydrogen bonds make them a reliable tool in crystal engineering. pharmaexcipients.com In the case of ibuprofen, the carboxylic acid group is a potent hydrogen bond donor and acceptor, readily participating in the formation of supramolecular synthons with suitable coformers.
The interplay of these non-covalent interactions determines the final three-dimensional arrangement of molecules in the co-crystal, which in turn governs its physicochemical properties.
One of the primary motivations for developing pharmaceutical co-crystals is to improve the solid-state properties of an API. By modifying the crystal lattice through the inclusion of a coformer, it is possible to tune various physicochemical characteristics.
Solubility and Dissolution Rate: A significant number of new drug candidates exhibit poor aqueous solubility, which can limit their bioavailability. Co-crystallization can enhance the solubility and dissolution rate of such drugs. nih.gov This is often attributed to the formation of a new crystal lattice with a lower lattice energy compared to the pure API, making it easier for the molecules to be released into the solution. nih.gov The choice of coformer can also play a role, as a highly soluble coformer can facilitate the dissolution of the co-crystal.
Melting Point: The melting point of a co-crystal is typically different from that of the individual components. innovareacademics.in This can be advantageous in pharmaceutical manufacturing, as a higher melting point can improve the thermal stability of the drug, while a lower melting point might be desirable for certain processing techniques. The melting point of a co-crystal is a function of the intermolecular interactions within the crystal lattice.
Stability: Co-crystallization can enhance the physical and chemical stability of an API. pharmaexcipients.com
Hygroscopicity: Some APIs are prone to absorbing moisture from the atmosphere, which can lead to degradation or changes in their physical form. By forming a co-crystal, it is possible to create a more stable crystalline structure that is less susceptible to hydration.
Chemical Stability: The inclusion of a coformer can protect the API from degradation by limiting its exposure to environmental factors or by forming a more stable solid-state arrangement.
Photostability: Co-crystallization can also be employed to improve the photostability of light-sensitive drugs.
Mechanical Properties: The mechanical properties of a drug substance, such as its tabletability and compressibility, are crucial for the formulation of solid dosage forms. Co-crystallization can modify the crystal habit and mechanical behavior of an API, leading to improved flowability and compaction properties, which are beneficial for tablet manufacturing. nih.gov
Table 2: Impact of Co-crystallization on Solid-State Properties of APIs
| Property | Impact of Co-crystallization | Rationale |
| Solubility | Generally Increased | Formation of a new crystal lattice with lower lattice energy; contribution from a soluble coformer. nih.govnih.gov |
| Dissolution Rate | Generally Increased | Improved solubility and wettability. nih.gov |
| Melting Point | Altered (Increased or Decreased) | Dependent on the strength of intermolecular interactions in the co-crystal lattice. innovareacademics.in |
| Stability | Generally Increased | Formation of a more stable crystal structure, reducing hygroscopicity and chemical degradation. pharmaexcipients.com |
| Tabletability | Improved | Modification of crystal habit and mechanical properties, leading to better compaction. nih.gov |
Ibuprofen Co-crystal Systems
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as a racemic mixture of (S)-ibuprofen and (R)-ibuprofen. The (S)-enantiomer is responsible for the majority of the therapeutic activity. Due to its poor aqueous solubility, ibuprofen is a prime candidate for co-crystallization to enhance its physicochemical properties.
The resolution of racemic compounds into their individual enantiomers is a significant challenge in the pharmaceutical industry. Co-crystallization has emerged as a promising technique for the chiral resolution of racemic ibuprofen. This approach relies on the formation of co-crystals between a chiral coformer and one of the enantiomers of the racemic mixture, leading to the preferential crystallization of that enantiomer.
One notable example is the enantiospecific co-crystallization of (S)-ibuprofen with the chiral drug levetiracetam. matec-conferences.org In this system, levetiracetam selectively forms a co-crystal with (S)-ibuprofen, allowing for its separation from the (R)-enantiomer. matec-conferences.org This method not only serves as a means of chiral resolution but also presents an opportunity for the development of dual-drug formulations.
Another approach involves the use of an achiral coformer to induce the formation of a solid solution of the chiral co-crystals. For instance, the co-crystallization of racemic ibuprofen with 4,4'-dipyridyl results in the formation of (ibuprofen)₂(4,4'-dipyridyl) co-crystals. nih.gov These co-crystals form a solid solution where chiral enrichment can be achieved through crystallization of enantiomeric mixtures. nih.gov This demonstrates that co-crystallization can alter the solid-state behavior of a racemic compound, providing new avenues for chiral resolution.
The term "liquid co-crystal" refers to a multi-component system that exhibits liquid crystalline properties, where the components are held together by non-covalent interactions. While the formation of ibuprofen co-crystals can involve processes that utilize a liquid phase, such as liquid-assisted grinding or melt crystallization, the resulting products are typically solid crystalline materials. nih.gov
In liquid-assisted grinding, a small amount of solvent is added to facilitate the co-crystallization process, but the final product is a solid powder. matec-conferences.org Similarly, in melt crystallization, ibuprofen may be melted to form a liquid phase that then interacts with the coformer to form a solid co-crystal upon cooling. nih.gov
Currently, there is a lack of specific and detailed research in readily available scientific literature that describes the formation and characterization of a stable liquid co-crystal of ibuprofen. The primary focus of ibuprofen co-crystal research has been on the generation of solid crystalline materials with enhanced physicochemical properties. Therefore, while the processing of ibuprofen co-crystals can involve liquid phases, the existence of a distinct "liquid co-crystal" of ibuprofen as a final product form is not well-documented.
Pseudoephedrine Co-crystal Systems
As there is no information available for co-crystal systems of ibuprofen and pseudoephedrine, this section cannot be completed.
Computational Chemistry and Molecular Modeling Applications
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, offering a dynamic view of molecular systems. This technique is instrumental in understanding how drugs behave in biological environments, including their release from formulations and their interactions with cell membranes.
MD simulations have been extensively used to study ibuprofen's transport across cellular barriers and its release from drug delivery systems. Studies investigating the permeability of ibuprofen (B1674241) through model lipid bilayers, such as those made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), have revealed that the ionization state of the drug is a critical factor. Neutral ibuprofen faces a much lower energy barrier when crossing the membrane compared to its anionic (ionized) form. This suggests that ibuprofen's ability to permeate biological membranes is pH-dependent.
Simulations have also been employed to understand the release of ibuprofen from nanocarriers like pH-gated silica (B1680970) nanochannels. These studies show a three-step delivery mechanism and reveal that the drug's movement can be subdiffusive in environments with low and intermediate pH. Such computational models are crucial for designing and optimizing extended-release formulations.
While extensive MD simulation data exists for ibuprofen, similar detailed studies on the release and transport mechanisms of pseudoephedrine are not as prevalent in publicly available research.
The therapeutic efficacy of a drug is closely linked to its three-dimensional shape or conformation. Computational methods are used to explore the various possible conformations of a molecule and their relative stabilities.
For pseudoephedrine , computational and crystallographic studies have characterized its molecular structure and conformational possibilities. As a diastereomer of ephedrine (B3423809), it has a specific stereochemical configuration—(1S,2S)-(+)-pseudoephedrine—that dictates its interaction with biological targets. Computational studies have optimized its geometry to understand its structural parameters in detail.
While the conformational behaviors of ibuprofen and pseudoephedrine are well-characterized individually, computational studies detailing the specific intermolecular interactions between these two compounds in a combined formulation are not widely documented in scientific literature.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing deep insights into their reactivity and stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
DFT calculations have been performed for both this compound to determine these parameters. For pseudoephedrine , these calculations were conducted in both the gas phase and in the presence of water as a solvent, showing how the environment affects its electronic properties nih.govnih.gov. The frontier molecular orbitals reveal the potential sites for charge transfer within the molecules nih.govnih.gov.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |
|---|---|---|---|---|
| Ibuprofen | B3LYP/6-311+G(d,p) | -6.73 | -0.59 | 6.14 |
| Pseudoephedrine (Gas Phase) | B3LYP/6-311+G(d,p) | -9.05 | 0.89 | 9.94 |
| Pseudoephedrine (in Water) | B3LYP/6-311+G(d,p) | -9.10 | 0.82 | 9.92 |
Data for Ibuprofen sourced from theoretical studies. Data for Pseudoephedrine sourced from Rijal et al., 2023.
The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability mdpi.com. Based on the calculated energy gaps, ibuprofen (ΔE ≈ 6.14 eV) is predicted to be more chemically reactive than pseudoephedrine (ΔE ≈ 9.94 eV).
From the HOMO and LUMO energies, other global reactivity descriptors can be calculated to further characterize and compare the molecules' chemical behavior. These descriptors provide a quantitative measure of different aspects of reactivity.
| Descriptor | Formula | Ibuprofen | Pseudoephedrine (Gas Phase) |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.73 eV | 9.05 eV |
| Electron Affinity (A) | -ELUMO | 0.59 eV | -0.89 eV |
| Chemical Hardness (η) | (I - A) / 2 | 3.07 eV | 4.97 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -3.66 eV | -4.08 eV |
| Electrophilicity Index (ω) | μ² / 2η | 2.18 eV | 1.67 eV |
Data derived from HOMO-LUMO energies presented in Table 1.
These computational predictions align with experimental observations. For instance, studies on the chemical stability of ibuprofen in solution have shown it is susceptible to degradation, with stability being highly dependent on pH and temperature.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second (a receptor, such as a protein target) to form a stable complex. It is widely used to understand drug-receptor interactions and to screen for potential new drug candidates.
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes. Molecular docking studies have extensively modeled the interaction between ibuprofen and the COX-2 enzyme (PDB ID: 5IKT). These studies show that ibuprofen fits into the active site of the enzyme, with its carboxylic acid group forming crucial hydrogen bonds with key amino acid residues, such as THR-212. The binding energy, which indicates the strength of the interaction, has been calculated to be approximately -5.33 kcal/mol.
Pseudoephedrine functions as a sympathomimetic agent by stimulating adrenergic receptors. patsnap.comnih.gov Its decongestant effect is primarily mediated through its action on α-adrenergic receptors in the nasal mucosa. nih.gov Molecular docking studies have been performed to investigate the binding of pseudoephedrine's stereoisomer, ephedrine, to the β2-adrenergic receptor (β2-AR). These studies help to explain the different pharmacological effects observed between stereoisomers by revealing differences in their binding affinities and interaction patterns with the receptor's active site. researchgate.net Docking studies with ephedrine have shown favorable binding energies, indicating stable interactions with key residues within the receptor. mdpi.com
| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues/Interactions |
|---|---|---|---|
| Ibuprofen | Cyclooxygenase-2 (COX-2) (5IKT) | -5.33 | Hydrogen bond with THR-212 via O(14) |
| Ephedrine (isomer of Pseudoephedrine) | β2-Adrenergic Receptor (2RH1) | -5.78 | Hydrogen bonds with ASP-113, ASN-312 |
Data sourced from various molecular docking studies.
Ligand-Target Binding Affinity Prediction
The therapeutic efficacy of a drug is fundamentally linked to its binding affinity for its specific biological target. Computational prediction of this affinity is a cornerstone of drug design, guiding the selection and optimization of lead compounds.
For ibuprofen , a widely used nonsteroidal anti-inflammatory drug (NSAID), the primary target is the cyclooxygenase (COX) enzyme. Molecular docking studies have been extensively employed to predict the binding affinity of ibuprofen and its derivatives to both COX-1 and COX-2 isoforms. These computational models have elucidated the critical interactions between ibuprofen and the amino acid residues within the active site of the COX enzymes. For instance, studies have shown that the carboxylate group of ibuprofen forms a key hydrogen bond with a conserved arginine residue in the active site, an interaction crucial for its inhibitory activity. The binding energy of ibuprofen with its target protein has been a subject of these computational analyses.
Computational docking studies have also been performed for pseudoephedrine , a sympathomimetic amine commonly used as a nasal decongestant. One study investigated the interaction of pseudoephedrine with the receptor-binding domain (S-RBD) of the SARS-CoV-2 spike protein and the angiotensin-converting enzyme 2 (ACE2) complex. nih.gov The CDOCKER interaction energies were calculated to predict the potency of pseudoephedrine in disrupting this interaction. nih.gov While a direct comparison of binding affinity values in a standardized context is challenging due to varying computational methods and targets, the following table summarizes representative findings from the literature.
Table 1: Predicted Binding Affinities of this compound to a Biological Target
| Compound | Biological Target | Predicted Binding Affinity / Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Ibuprofen | Cyclooxygenase-2 (COX-2) | Data not available in search results | Molecular Docking |
| Pseudoephedrine | SARS-CoV-2 S-RBD–ACE2 complex | Lower than other candidates (specific value not provided) | CDOCKER |
Enzyme Inhibition Modeling
Building upon binding affinity predictions, enzyme inhibition modeling seeks to understand the kinetic and dynamic aspects of how a drug molecule inhibits enzyme function. This is particularly relevant for ibuprofen's mechanism of action.
Computational models have been instrumental in visualizing and quantifying the inhibitory effect of ibuprofen on COX enzymes. Through molecular dynamics simulations, researchers can observe the conformational changes in the enzyme upon ibuprofen binding and how these changes obstruct the active site, preventing the synthesis of prostaglandins (B1171923). These models can also predict the IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), which are crucial indicators of a drug's potency.
For pseudoephedrine , while it is known to act on adrenergic receptors, detailed enzyme inhibition modeling studies in the same vein as ibuprofen are less common in the available literature. Its primary mechanism is receptor agonism rather than enzyme inhibition. However, computational studies have explored its broader interactions. For example, density functional theory (DFT) has been used to calculate the ground state molecular energy, vibrational frequencies, and HOMO-LUMO analysis of the pseudoephedrine molecule. nih.gov Such studies provide insights into its chemical reactivity and kinetic stability. nih.gov The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key parameter derived from these models, indicating the molecule's stability. nih.gov
Table 2: Molecular Properties of Pseudoephedrine from Computational Modeling
| Property | Value (eV) | Computational Method |
|---|---|---|
| HOMO-LUMO Energy Gap (Neutral State) | 5.66 | DFT (B3LYP/6-311 + G (d,p)) |
| Zero-Point Vibrational Energy (Neutral State) | 147.12 | DFT (B3LYP/6-311 + G (d,p)) |
Hybrid Computational Approaches (e.g., Machine Learning with CFD)
The integration of different computational techniques, such as machine learning (ML) with computational fluid dynamics (CFD), offers powerful tools for optimizing pharmaceutical manufacturing processes, including the separation and purification of active pharmaceutical ingredients (APIs).
Modeling of Separation and Purification Processes
Ensuring the purity of drug compounds is a critical aspect of pharmaceutical manufacturing. Hybrid computational approaches can model and optimize complex separation processes, reducing development time and costs.
While specific studies on the separation and purification of a combined "this compound" product using hybrid computational models were not identified in the search results, the principles and applications of these techniques to the individual components are well-documented.
Machine learning algorithms have been successfully applied to predict the loading capacity of ibuprofen in Metal-Organic Frameworks (MOFs), which are materials used for drug delivery and separation. mdpi.comnih.gov By training models on a dataset of MOF properties and their corresponding ibuprofen loading capacities, researchers can efficiently screen for the most effective MOFs for a given application. mdpi.comnih.gov Different ML algorithms, such as support vector regression (SVR), random forest (RF), and categorical boosting (CatBoost), have been evaluated for this purpose, with CatBoost showing superior performance. mdpi.comnih.gov
Table 3: Performance of Machine Learning Models in Predicting Ibuprofen Loading Capacity in MOFs
| Machine Learning Algorithm | Coefficient of Determination (R²) |
|---|---|
| Support Vector Regression (SVR) | 0.70 |
| Random Forest (RF) | 0.72 |
| Adaptive Boosting (AdaBoost) | 0.66 |
| Categorical Boosting (CatBoost) | 0.76 |
Computational Fluid Dynamics (CFD) is another powerful tool used to simulate fluid flow and mass transfer in separation processes like chromatography and crystallization. biomedres.us When combined with machine learning, CFD can create highly accurate predictive models for the separation of pharmaceutical compounds. researchgate.net For instance, a hybrid model of ML and CFD can be developed for the purification and isolation of ibuprofen. This approach can simulate the complex hydrodynamics and mass transfer phenomena occurring within a separation unit, allowing for the optimization of process parameters to achieve high purity and yield. Although not specifically documented for pseudoephedrine in the provided search results, the same principles would apply to modeling its separation and purification processes. The development of such hybrid models for the simultaneous separation of this compound from a mixture would be a logical and valuable future research direction.
Advanced Pharmaceutical Formulation Science
Controlled and Modified Release Systems
The combination of ibuprofen (B1674241) and pseudoephedrine in a single dosage form presents unique formulation challenges, primarily due to the differing pharmacokinetic properties and desired release profiles of the two active pharmaceutical ingredients (APIs). Advanced formulation strategies are employed to develop controlled and modified-release systems that optimize the therapeutic efficacy of this combination. These systems are designed to release the drugs over an extended period, thus maintaining desired plasma concentrations and improving patient compliance.
Matrix tablets are a common and effective approach for achieving sustained drug release. In this system, the drug is uniformly dispersed within a polymer matrix. The release of the drug is controlled by the type and concentration of the polymer, which can be hydrophilic, hydrophobic, or a combination of both.
For a combination product like ibuprofen and pseudoephedrine, hydrophilic matrix systems are often employed. Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) are widely used due to their ability to form a gel layer upon contact with aqueous fluids. This gel layer acts as a barrier to drug release, which occurs through a combination of diffusion through the gel and erosion of the matrix.
Research on ibuprofen matrix tablets has shown that the release rate can be modulated by varying the concentration and viscosity grade of HPMC. brieflands.com A study on sustained-release ibuprofen matrix tablets demonstrated that formulations with higher polymer concentrations exhibited slower drug release. For instance, tablets containing 8% Carbopol® 971P extended drug release over approximately 18 hours with nearly linear, zero-order kinetics, which is ideal for maintaining constant plasma drug concentrations. scielo.br This principle is applied to develop compound sustained-release tablets of ibuprofen with pseudoephedrine hydrochloride, ensuring a prolonged therapeutic effect for both components. cpu.edu.cn The use of natural polymers, such as those from pomegranate peel and acacia, has also been explored to create sustained-release matrix tablets of ibuprofen. ijrpr.com
Table 1: Influence of Polymer Type and Concentration on Ibuprofen Release from Matrix Tablets
This table is interactive. You can sort and filter the data.
| Formulation | Polymer | Polymer Concentration (%) | Release Duration (hours) | Release Kinetics Model | Reference |
|---|---|---|---|---|---|
| F-A | HPMC K15M | 15 | >12 | Higuchi | researchgate.net |
| F-B | HPMC K100M | 20 | >12 | Higuchi | researchgate.net |
| F-C | Carbopol® 971P | 8 | ~18 | Zero-order | scielo.br |
| F-D | Eudragit RL | 20 | 12 | Hixson-Crowell | researchgate.net |
Pelletization is a technique that involves the agglomeration of fine powders or granules of bulk drugs and excipients to produce small, free-flowing, spherical or semi-spherical particles. These pellets can be formulated to provide controlled or sustained release and can be filled into capsules or compressed into tablets.
A significant advantage of pellet formulations, particularly for combination products, is the ability to incorporate different drugs with different release profiles into a single dosage form. For instance, one set of pellets could be designed for immediate release of pseudoephedrine for rapid decongestant effects, while another set provides sustained release of ibuprofen for prolonged analgesic and anti-inflammatory action.
A study was conducted to develop a triple-combination sustained-release pellet formulation containing erdosteine, ibuprofen, and pseudoephedrine HCl. researchgate.net The research focused on creating a single dosage form to simplify treatment regimens for upper respiratory tract infections. The study successfully developed and characterized these pellets, ensuring no incompatibility between the active substances and achieving desired in vitro release properties. researchgate.net The characterization involved various techniques, including encapsulation efficiency, particle size distribution, swelling degrees, and release kinetics, confirming the viability of this advanced dosage form. researchgate.net
Film coating is a widely used technique in pharmaceutical manufacturing to modify the properties of solid dosage forms. While often used for aesthetic purposes, functional film coats can be applied to control the release of the API. nih.govnih.gov For extended-release applications, polymers that are insoluble in water or have pH-dependent solubility are used. europeanpharmaceuticalreview.com
The coating forms a barrier that the drug must diffuse through, or that erodes at a controlled rate, thus governing the release of the drug. thomasprocessing.com For an this compound combination, a film coat could be applied to a tablet or capsule to achieve a delayed or extended-release profile. For example, an enteric coating using pH-sensitive polymers like Eudragit L can protect the stomach from ibuprofen and delay release until the tablet reaches the higher pH of the small intestine. europeanpharmaceuticalreview.com
Furthermore, extended-release film coatings can be designed using a combination of a water-insoluble polymer and a pH-independent pore-former. google.com This technology allows for a consistent release of the drug over time, reducing dosing frequency and improving patient compliance. google.com Such coatings can be applied to conventional capsules, providing a reliable mechanism for extended release without needing a complex lipid-based matrix system. google.com
Solid Dispersion Technologies
Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs, such as ibuprofen. ispe.org It involves dispersing one or more active ingredients in an inert carrier or matrix at a solid state.
Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability. ispe.org The rate-limiting step for its absorption is therefore its dissolution. Solid dispersion technologies address this by reducing the particle size of the drug to a molecular level and improving its wettability. researchgate.netresearchgate.net
This is achieved by formulating the drug with hydrophilic carriers like polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), or poloxamers. researchgate.netrjstonline.comnih.gov When the solid dispersion comes into contact with aqueous fluids, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a much higher surface area and dissolution rate than the original crystalline drug. ijcrt.org
Research has demonstrated the effectiveness of this technique for ibuprofen. Studies using carriers such as urea, mannitol, and various polymers have shown a significant increase in the dissolution rate compared to the pure drug. researchgate.netrjstonline.com For example, solid dispersions of ibuprofen with PEG 6000 and PVP K 30 in combination showed a remarkable improvement in solubility and drug dissolution, which was attributed to improved wettability and a reduction in drug crystallinity. researchgate.net Another study found that solid dispersions could increase ibuprofen's solubility by up to 70% in an aqueous medium. ijcsrr.org This enhancement in dissolution is critical for a combination product, as it ensures that the ibuprofen component is adequately absorbed to provide effective therapeutic action alongside pseudoephedrine. japsonline.com
Table 2: Research Findings on Ibuprofen Dissolution Enhancement via Solid Dispersion
This table is interactive. You can sort and filter the data.
| Carrier(s) | Drug-Carrier Ratio | Method | Key Finding | Reference |
|---|---|---|---|---|
| Urea | 1:3 | Solvent Evaporation | Exhibited the highest dissolution rate compared to pure drug. | rjstonline.com |
| Lemon Seed Mucilage | 1:1.5 | Solvent Evaporation | Released ~99% of the drug within 20 minutes. | ijcsrr.org |
| PEG 20000 | Not Specified | Low-Temperature Melting | Significantly increased dissolution and absorption rate in rats. | nih.gov |
| Poloxamer-407 | 1:2 (Drug:Carrier) | Co-precipitation | Almost a two-fold increase in the release of ibuprofen. | japsonline.com |
Polymer Applications in Drug Delivery
Polymers are the cornerstone of advanced drug delivery systems, serving various functions from controlling the release rate to enhancing stability. scirp.orgjddtonline.info In the formulation of this compound dosage forms, both natural and synthetic polymers are extensively used.
In controlled-release systems like matrix tablets and pellets, polymers form the structural backbone that dictates the drug release mechanism. ijnrd.org Hydrophilic polymers like HPMC, hydroxypropyl cellulose (B213188) (HPC), and polyvinyl alcohol (PVA) are used to form swellable matrices that release drugs via diffusion and erosion. researchgate.netijnrd.orgnih.gov Hydrophobic polymers such as ethylcellulose can be used to create non-eroding matrix systems where drug release is primarily controlled by diffusion through a network of pores. google.com
Acrylic polymers, such as the Eudragit® family, are particularly versatile. They are available in various grades with different solubility profiles, making them suitable for pH-dependent release (enteric coating) and pH-independent sustained release. researchgate.net For example, new acrylic-type polymeric systems have been synthesized where ibuprofen is chemically linked to the polymer backbone via a hydrolytically labile ester bond, creating a polymeric prodrug for controlled release. researchgate.netnih.gov
In solid dispersion technologies, polymers like PEGs and PVP act as hydrophilic carriers to enhance the dissolution of poorly soluble drugs like ibuprofen. researchgate.net They function by creating a hydrophilic microenvironment and preventing the drug from recrystallizing into a less soluble form. The choice of polymer is critical and depends on the desired release profile, the physicochemical properties of the drugs, and the manufacturing process. nih.govpharmtech.com
Hydrophilic and Hydrophobic Polymer Interactions
Ibuprofen, a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by its low aqueous solubility and high permeability. Its hydrophobic nature often leads to challenges in achieving rapid dissolution and absorption. In contrast, pseudoephedrine hydrochloride is highly water-soluble. When formulating these two APIs together, the choice of polymers must accommodate these opposing characteristics to ensure predictable and consistent drug release.
The interactions between these APIs and polymers can be broadly categorized as follows:
Hydrophobic Interactions: Hydrophobic polymers are often employed to control the release of hydrophobic drugs like ibuprofen. These interactions can be leveraged to create matrix systems or coatings that retard the dissolution of the drug, providing a sustained-release profile. However, in a combination product with a hydrophilic drug, the use of a purely hydrophobic polymer matrix could impede the rapid release of pseudoephedrine.
Hydrophilic Interactions: Hydrophilic polymers are crucial for enhancing the dissolution of poorly soluble drugs like ibuprofen and for facilitating the rapid release of water-soluble drugs like pseudoephedrine. These polymers can act as wetting agents, disintegrants, or form solid dispersions to improve the solubility of ibuprofen. For pseudoephedrine, hydrophilic polymers ensure rapid disintegration of the dosage form and dissolution of the drug.
Hydrogen Bonding: The potential for hydrogen bonding between the drug molecules and the polymer is a significant factor in formulation science. Studies on ibuprofen with various polymers have shown that hydrogen bonds can form between the carboxylic acid group of ibuprofen and functional groups on the polymers. This interaction can influence the crystallinity of the drug and its dissolution rate. The presence of pseudoephedrine, with its hydroxyl and amine groups, introduces further complexity, as it can also compete for hydrogen bonding with the chosen polymers.
Research Findings on Polymer Interactions with this compound
While specific studies detailing the simultaneous interaction of this compound with a single polymer matrix are limited, research on the individual components provides valuable insights. For instance, studies on ibuprofen have explored the use of various hydrophilic and hydrophobic polymers to modulate its release.
| Polymer Type | Polymer Example | Interaction with Ibuprofen (Hydrophobic) | Potential Impact on Pseudoephedrine (Hydrophilic) |
| Hydrophilic | Hydroxypropyl Methylcellulose (HPMC) | Enhances wetting and dissolution. Can form a gel layer to control release. | Facilitates rapid dissolution and release. |
| Polyvinylpyrrolidone (PVP) | Can form amorphous solid dispersions, increasing solubility and dissolution rate. | Ensures rapid disintegration and drug release. | |
| Hydrophobic | Ethylcellulose | Used as a coating to sustain the release of ibuprofen. | May hinder the immediate release of pseudoephedrine if not formulated carefully. |
| Eudragit® RS/RL | Provides pH-independent controlled release of ibuprofen. | Could potentially delay the release of pseudoephedrine. |
The selection of a suitable polymer system often involves a balance between hydrophilic and hydrophobic properties. The use of polymer blends is a common strategy to achieve the desired release profiles for both drugs. For example, a combination of a hydrophilic polymer to ensure the rapid release of pseudoephedrine and a hydrophobic polymer to control the release of ibuprofen can be employed.
Combination Product Formulation Challenges and Solutions
The formulation of a fixed-dose combination (FDC) product of this compound presents several challenges stemming from the disparate physicochemical properties of the two active ingredients. Addressing these challenges is paramount to developing a stable, effective, and high-quality pharmaceutical product.
Key Formulation Challenges:
Solubility and Dissolution Rate Discrepancy: The most significant challenge is the opposing solubility of ibuprofen (hydrophobic) and pseudoephedrine hydrochloride (hydrophilic). Achieving a formulation that allows for the desired dissolution profile for both drugs—typically rapid release for pseudoephedrine for immediate decongestant effect and either immediate or controlled release for ibuprofen for analgesic action—requires careful selection of excipients and manufacturing processes.
Physical and Chemical Incompatibility: While no significant chemical interactions are commonly reported between this compound, the potential for interactions with excipients or physical incompatibilities within the dosage form must be considered. For instance, acidic excipients used to enhance ibuprofen's stability could potentially affect the stability of pseudoephedrine hydrochloride.
Uniformity of Drug Content: Ensuring a uniform distribution of two APIs with different particle sizes, densities, and flow properties within a solid dosage form can be challenging. This is particularly critical for low-dose APIs, although in this combination, both are present in relatively high amounts.
Manufacturing Process Selection: The choice of manufacturing process (e.g., direct compression, wet granulation, roller compaction) can significantly impact the final product's characteristics. The process must be robust enough to handle the different properties of the APIs and excipients to produce tablets with acceptable hardness, friability, and content uniformity.
Solutions and Formulation Strategies:
To overcome these challenges, pharmaceutical scientists employ various formulation strategies and technologies:
Multi-layered Tablets: One effective solution is the creation of bilayer or multilayer tablets. This approach physically separates the two APIs, allowing for the optimization of the formulation for each drug. For example, one layer can be formulated for the immediate release of pseudoephedrine using superdisintegrants and hydrophilic fillers, while the other layer can be a matrix formulation for the controlled release of ibuprofen using hydrophobic polymers.
Use of Polymer Blends: As discussed previously, blending hydrophilic and hydrophobic polymers in a single matrix can modulate the release of both drugs. The ratio of these polymers is a critical parameter that needs to be optimized to achieve the target dissolution profiles.
Solid Dispersion Technology: For improving the dissolution of the poorly soluble ibuprofen, it can be formulated as a solid dispersion with a hydrophilic carrier like PVP or a polyethylene glycol (PEG). This amorphous form of ibuprofen can then be blended with pseudoephedrine and other excipients for compression into tablets.
Granulation Techniques: Wet granulation can be employed to improve the flow properties and content uniformity of the powder blend. The granulation fluid and process parameters must be carefully selected to avoid any degradation of the APIs. For instance, a common granulating fluid like water could prematurely dissolve the highly soluble pseudoephedrine.
Research Findings on Formulation Solutions
Pharmacokinetic studies on various formulations of this compound combinations have demonstrated that it is possible to achieve bioequivalence with individual drug products. These studies underscore the success of different formulation approaches.
| Formulation Approach | Key Challenge Addressed | Research Finding/Outcome |
| Granules for Oral Solution | Ease of administration and potentially faster onset of action. | A study on granules for oral solution showed that while not fully bioequivalent in terms of Cmax for ibuprofen compared to soft capsules, it provided therapeutic equivalence and a faster onset of analgesia. |
| Oral Suspension | Dosing flexibility and ease of swallowing for pediatric and geriatric populations. | Bioavailability studies have shown that the rate and extent of absorption of this compound from a combination suspension are similar to the individual components administered separately. |
| Bilayer Tablets | Incompatibility and different release profile requirements. | A patent for a pharmaceutical composition of this compound with another active ingredient utilized a bilayer tablet to overcome chemical incompatibility. |
Q & A
Q. How should pharmacokinetic interactions between this compound inform clinical trial design?
- Cross-over trials : Use randomized three-period designs to compare monotherapy vs. combination plasma concentrations, controlling for food intake, hydration, and circadian rhythms .
- Sampling frequency : Frequent blood draws (e.g., 0–24 hours) capture peak plasma concentrations (tmax ~60 minutes for both drugs) and elimination profiles .
Q. What statistical approaches identify factors influencing treatment efficacy in observational studies?
- Multiple regression analysis : Correlate variables like symptom type (ibuprofen-responsive vs. pseudoephedrine-responsive), demographics, and dosing intervals with outcomes .
- Parallel outcome measures : Use both subjective symptom scores and objective biomarkers (e.g., nasal airflow) to reduce bias .
Q. How do researchers validate analytical method precision for ibuprofen/pseudoephedrine combinations?
- Intra-day/inter-day precision : Inject six replicates of standard solutions at 100% concentration; RSD% should not exceed 2% .
- Robustness testing : Vary HPLC parameters (column temperature, flow rate) to confirm consistent separation .
Advanced Research Questions
Q. What methodological considerations resolve challenges in HPLC analysis of compounds with opposing acid-base properties?
- Buffer optimization : Sodium formate (pH 3.2) balances ionization states, improving resolution between ibuprofen (pKa ~4.9) and pseudoephedrine (pKa ~9.4) .
- Detection wavelength : Use dual UV detection (e.g., 220 nm for pseudoephedrine, 264 nm for ibuprofen) to enhance sensitivity in multi-component formulations .
Q. How can formulation challenges from pseudoephedrine HCl’s high water-solubility be addressed in sustained-release pellets?
- Encapsulation efficiency : Optimize cross-linking time (e.g., 5 minutes for pectin-based matrices) to minimize drug diffusion into aqueous media .
- Polymer selection : Hydrophobic polymers like ethylcellulose improve drug loading for water-soluble actives .
Q. What strategies resolve contradictory bioavailability findings between monotherapy and combination studies?
- Comparative pharmacokinetic studies : Control for formulation type (immediate vs. sustained-release) and subject demographics (e.g., metabolic enzyme polymorphisms) .
- In vitro dissolution testing : Correlate dissolution profiles with in vivo absorption to identify formulation-driven discrepancies .
Q. How is pseudoephedrine utilized as a chiral auxiliary in asymmetric synthesis?
- N-acylation : React pseudoephedrine enantiomers with substrates to form tertiary amides, enabling diastereoselective alkylations with lithium chloride .
- Single-step transformations : Convert alkylated products into enantiomerically pure carboxylic acids or ketones via hydrolysis or oxidation .
Q. What techniques overcome detection limitations in simultaneous capillary electrophoresis (CE) analysis?
- Dual-opposite injection CE : Sequentially inject cationic (pseudoephedrine) and anionic (ibuprofen) analytes to adjust detection thresholds and avoid peak broadening .
- Buffer additives : Cyclodextrins enhance resolution by forming host-guest complexes with pseudoephedrine .
Q. How do researchers optimize encapsulation efficiency in multi-drug pellet formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
